Lipophilicity Modulation: logP Shift via Thiane Saturation
The target compound exhibits a predicted ACD/LogP that differs significantly from its aromatic analog 1-(thien-2-yl)cyclopropane-1-carboxylic acid. The thiane ring's saturation provides a lower logP than the planar, electron-rich thiophene ring, which can be crucial for avoiding overly lipophilic candidates that suffer from high metabolic clearance and promiscuous binding. By choosing this compound, researchers gain a distinct, more polar lipophilicity window compared to classical aryl-cyclopropane acid building blocks .
| Evidence Dimension | Predicted octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | 1.6 (ChemSpider ACD/LogP) |
| Comparator Or Baseline | ~2.3 (Predicted for 1-(thien-2-yl)cyclopropanecarboxylic acid) |
| Quantified Difference | ΔcLogP = ~0.7 log units lower (more polar) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform v14.00 for target; comparator value from model predictions based on CAS 162959-94-6 |
Why This Matters
A ~0.7 log unit reduction in logP can translate to lower in vivo volume of distribution and reduced off-target binding, directly influencing a molecule's developability profile and making this building block preferable for lead series requiring lower lipophilicity.
